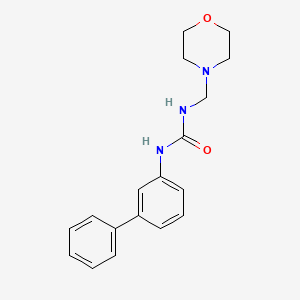
trans-2,3-Dimethylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,3-Dimethylthiirane: is an organic compound with the molecular formula C4H8S . It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the thiirane ring in a trans configuration. It is also known by other names such as trans-2-Butene Episulfide and trans-2-Butene Sulfide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-2,3-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with sulfur in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur dichloride (SCl2) and 2,3-dimethyl-2-butene . The reaction is carried out in a solvent such as chloroform or carbon tetrachloride at temperatures between 0°C and 25°C. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,3-Dimethylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (m-CPBA).
Reduction: Reducing agents such as (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Wissenschaftliche Forschungsanwendungen
trans-2,3-Dimethylthiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of trans-2,3-Dimethylthiirane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thiirane ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the thiirane ring and the formation of various products depending on the nature of the attacking nucleophile .
Vergleich Mit ähnlichen Verbindungen
- cis-2,3-Dimethylthiirane
- trans-2-Butene Sulfide
- cis-2-Butene Sulfide
Comparison: trans-2,3-Dimethylthiirane is unique due to its trans configuration, which affects its reactivity and the types of products formed during chemical reactions. Compared to its cis isomer, this compound generally exhibits different stereochemical outcomes in reactions .
Eigenschaften
CAS-Nummer |
5955-98-6 |
|---|---|
Molekularformel |
C4H8S |
Molekulargewicht |
88.17 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dimethylthiirane |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
ZMJBHCIEMIVIFZ-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](S1)C |
Kanonische SMILES |
CC1C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



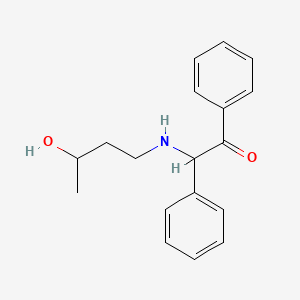
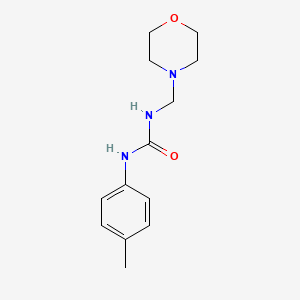
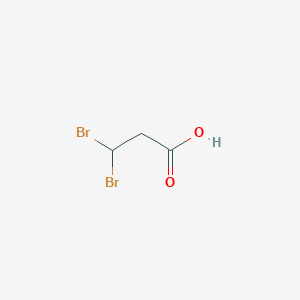


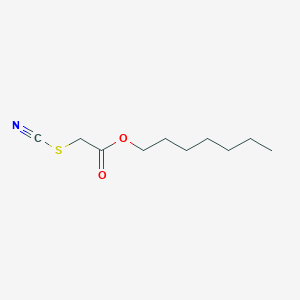
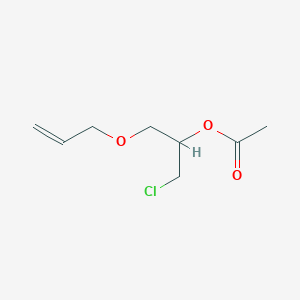
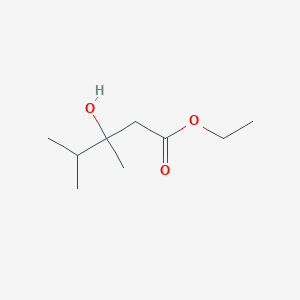
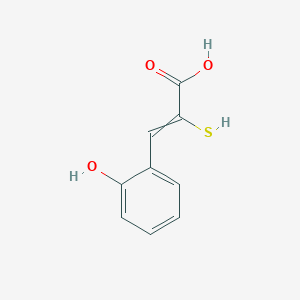
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

